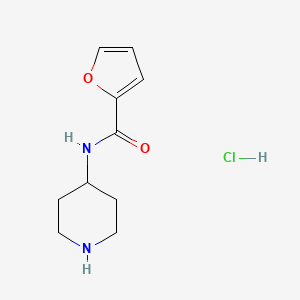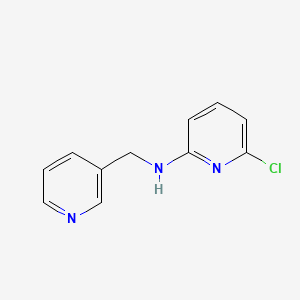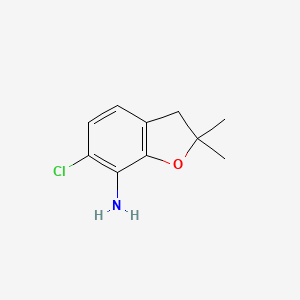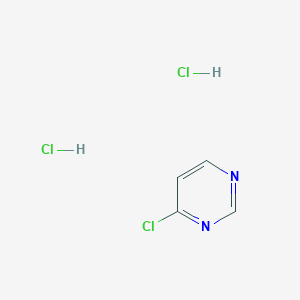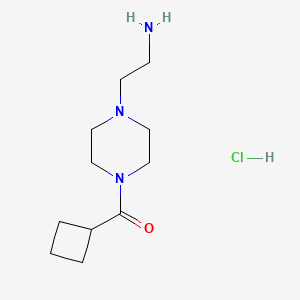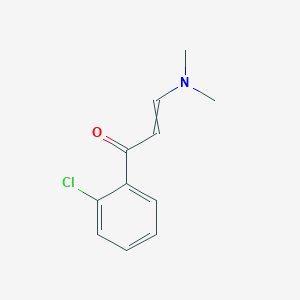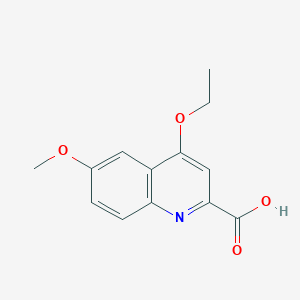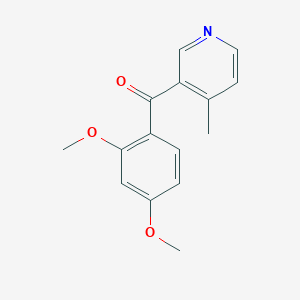
3-(2,4-Dimethoxybenzoyl)-4-methylpyridin
Übersicht
Beschreibung
3-(2,4-Dimethoxybenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie kann diese Verbindung als Vorläufer bei der Synthese verschiedener pharmakologisch aktiver Moleküle dienen. Ihre Struktur könnte zur Entwicklung neuer Wirkstoffkandidaten mit potenziellen therapeutischen Wirkungen genutzt werden. Insbesondere der Dimethoxybenzoyl-Rest könnte hinsichtlich seiner Rolle bei der Verbesserung der Lipophilie und metabolischen Stabilität von Pharmazeutika untersucht werden .
Organische Synthese
„3-(2,4-Dimethoxybenzoyl)-4-methylpyridin“ ist wahrscheinlich an organischen Syntheseprozessen beteiligt, insbesondere beim Aufbau komplexer Moleküle. Es könnte als Zwischenprodukt in mehrstufigen Synthesewegen fungieren und zur Bildung heterocyclischer Verbindungen beitragen, die in vielen Naturprodukten und Pharmazeutika weit verbreitet sind .
Materialwissenschaft
In der Materialwissenschaft könnte diese Verbindung auf ihr Potenzial für die Entwicklung neuer Materialien untersucht werden. Ihre aromatische Struktur könnte sich als vorteilhaft für die Herstellung von Polymeren mit spezifischen Eigenschaften wie erhöhter thermischer Stabilität oder einzigartigen elektronischen Eigenschaften erweisen .
Analytische Chemie
Die Verbindung könnte in der analytischen Chemie als Standard oder Reagenz Anwendung finden. Aufgrund ihrer eindeutigen chemischen Struktur könnte sie in chromatographischen oder spektroskopischen Verfahren zur Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen eingesetzt werden .
Biochemie
In der Biochemie könnte „this compound“ in Enzymunteruchungen eingesetzt werden, insbesondere in solchen, die Bindungsinteraktionen betreffen. Ihre Struktur könnte bestimmte Substrate oder Inhibitoren nachahmen, Einblicke in Enzymmechanismen liefern oder als Werkzeug in der Wirkstoffforschung dienen .
Medizinische Chemie
Die Struktur dieser Verbindung deutet auf potenzielle Anwendungen in der medizinischen Chemie hin. Sie könnte ein wichtiges Zwischenprodukt bei der Synthese neuer Verbindungen mit biologischer Aktivität sein. Insbesondere die Dimethoxybenzoylgruppe ist ein häufiges Merkmal in Molekülen mit unterschiedlichen therapeutischen Wirkungen wie entzündungshemmenden, krebshemmenden oder antimikrobiellen Aktivitäten .
Wirkmechanismus
Target of Action
The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Mode of Action
The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This suggests that 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine may interact with its targets through a similar mechanism.
Biochemical Pathways
The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation suggests that it may influence pathways related to monolayer formation and stability .
Pharmacokinetics
The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor , which could potentially impact the bioavailability of 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine.
Result of Action
The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation suggests that it may influence the structure and stability of these monolayers .
Action Environment
The action of 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine is influenced by environmental factors such as temperature and the presence of protons. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Eigenschaften
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-16-9-13(10)15(17)12-5-4-11(18-2)8-14(12)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYNUPHRUKWZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218591 | |
| Record name | (2,4-Dimethoxyphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-14-2 | |
| Record name | (2,4-Dimethoxyphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dimethoxyphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



